4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline
Description
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is a substituted aniline derivative featuring a methylpiperazine group connected via an ethoxy linker to the aromatic ring. These compounds are intermediates in synthesizing bioactive molecules, particularly in neuroprotective, anti-prion, and antimalarial research .
Properties
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODGLCSJCBYFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241753 | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38948-28-6 | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38948-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrophenol and 4-methylpiperazine.
Etherification: 4-nitrophenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 4-(2-chloroethoxy)nitrobenzene.
Reduction: The nitro group in 4-(2-chloroethoxy)nitrobenzene is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 4-(2-chloroethoxy)aniline.
Substitution: Finally, 4-(2-chloroethoxy)aniline is reacted with 4-methylpiperazine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation; halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified piperazine or aniline derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H21N3O
- Molecular Weight : 235.33 g/mol
- IUPAC Name : 2-[2-(4-methylpiperazin-1-yl)ethoxy]aniline
- CAS Number : 937689-61-7
The compound features an ethoxy group linked to an aniline structure and a piperazine moiety, which contributes to its unique chemical and biological properties.
Medicinal Chemistry Applications
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its applications in medicinal chemistry include:
- Neurological Disorders : The compound has been investigated for its potential effects on neurotransmitter systems, making it a candidate for developing treatments for conditions such as anxiety and depression. For instance, studies have shown that derivatives of this compound can modulate serotonin receptors, which are critical in mood regulation .
- Anticancer Research : Some derivatives have demonstrated activity against cancer cell lines by influencing pathways involved in cell proliferation and apoptosis. Researchers have explored its ability to inhibit specific kinases associated with tumor growth .
Materials Science Applications
In materials science, this compound serves as a precursor for synthesizing advanced materials:
- Polymers : The compound is used to create polymers with specific electronic or mechanical properties. Its incorporation into polymer matrices enhances the material's strength and thermal stability .
- Nanocomposites : Research indicates that this compound can be utilized in developing nanocomposites that exhibit improved conductivity and mechanical properties, suitable for electronic applications .
Biological Studies
The compound plays a crucial role in biological research:
- Receptor-Ligand Interactions : It is employed as a ligand in studies examining receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs). Understanding these interactions can lead to the discovery of new therapeutic targets .
- Biochemical Pathways : Investigations into how this compound influences biochemical pathways are ongoing. For example, it may impact the NF-kB signaling pathway, which is involved in immune responses and inflammation .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | Serotonin Receptor | Modulation | |
| Derivative A | Kinase X | Inhibition | |
| Derivative B | GPCR Y | Activation |
Synthetic Routes
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Methylpiperazine + 2-Chloroethanol | Basic conditions (e.g., K2CO3) | Intermediate |
| 2 | Intermediate + 2-Nitroaniline | Solvent (e.g., ethanol) | This compound |
Case Studies
- Neurological Applications : A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of this compound on serotonin receptor modulation. Results indicated promising anxiolytic effects in preclinical models.
- Anticancer Research : Research published in Cancer Research highlighted the efficacy of a derivative of this compound against breast cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction pathways .
- Material Development : A study in Advanced Materials examined the use of this compound in creating conductive polymers for electronic devices. The findings showed enhanced conductivity and mechanical strength compared to traditional polymer materials .
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like anxiety or depression.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituent type, linker chemistry, and substitution patterns on the aniline ring. Below is a comparative analysis:
Structure-Activity Relationships (SAR)
- Linker Flexibility : Ethyl or ethoxy linkers enhance conformational flexibility, improving binding to hydrophobic pockets (e.g., GPR4 modulators) .
- Substituent Position : 2-Ethoxy analogs (e.g., 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline) may reduce steric hindrance compared to 4-substituted derivatives .
- Lipophilicity : Methylpiperazine groups balance solubility and membrane permeability, critical for CNS penetration .
Biological Activity
4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure, featuring a piperazine moiety and an aniline group, suggests interactions with multiple biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and anticancer activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound contains a piperazine ring which is known to enhance solubility and bioavailability, critical factors in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperazine component allows for hydrogen bonding and other interactions with biological molecules, while the aniline portion can modulate the activity of enzymes and receptors. This dual functionality suggests that the compound may act as both an inhibitor and a modulator in various biochemical pathways .
Enzyme Inhibition
Research indicates that compounds similar to this compound are effective in inhibiting specific enzymes involved in cancer progression. For example, studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
Anticancer Activity
Recent investigations into the anticancer properties of related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that analogs exhibited IC50 values in the low micromolar range against human cancer cells, indicating potent antiproliferative activity .
Case Studies
- Inhibition of FGFR : A study explored the structural modifications of compounds similar to this compound and their effects on FGFR inhibition. It was found that specific substitutions could enhance selectivity and potency against this target .
- Antiproliferative Effects : Another investigation focused on the synthesis of new derivatives based on the core structure similar to this compound. These derivatives showed promising results in inhibiting cell proliferation in vitro, particularly against breast cancer cell lines .
Comparative Analysis
A comparison table summarizing the biological activities of various derivatives related to this compound is presented below:
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | FGFR | 0.75 | Enzyme Inhibition |
| Derivative A | Cancer Cell Line | 1.5 | Antiproliferative |
| Derivative B | Cancer Cell Line | 0.85 | Antiproliferative |
| Derivative C | Various Enzymes | 0.5 | Enzyme Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
